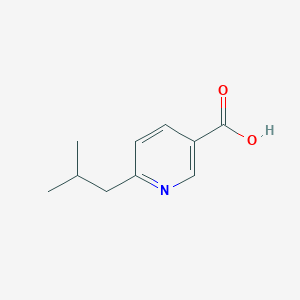

6-Isobutylnicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(2-methylpropyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(2)5-9-4-3-8(6-11-9)10(12)13/h3-4,6-7H,5H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZAOHSMPNHWLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121343-77-9 | |

| Record name | 6-(2-methylpropyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Isobutylnicotinic Acid and Its Precursors

Established Chemical Synthesis Routes to 6-Isobutylnicotinic Acid

Traditional synthetic routes provide robust and well-documented pathways to nicotinic acid derivatives. These methodologies include the strategic formation of carbon-carbon bonds on the pyridine (B92270) ring, the conversion of functional groups to the final carboxylic acid, and the fundamental construction of the heterocyclic ring itself.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, making them highly valuable in the synthesis of substituted pyridines. nobelprize.orgionicviper.org These reactions typically involve coupling an organometallic reagent with an organic halide in the presence of a palladium catalyst. nobelprize.org For the synthesis of a 6-substituted nicotinic acid derivative, a common strategy would involve a starting material like a 6-halonicotinate (e.g., methyl 6-chloronicotinate) and coupling it with an isobutyl-containing organometallic partner.

Prominent examples of these reactions include:

Suzuki-Miyaura Coupling: This reaction uses an organoboron compound, such as an isobutylboronic acid or its ester, to couple with the pyridine halide. The Suzuki reaction is known for its mild conditions and tolerance of a wide range of functional groups. nobelprize.org

Negishi Coupling: This method employs an organozinc reagent as the coupling partner. Organozinc compounds are highly reactive, often leading to excellent yields. nobelprize.org The mechanism for both Suzuki and Negishi couplings involves a catalytic cycle comprising oxidative addition, transmetallation, and reductive elimination steps. nobelprize.org

Stille Coupling: This involves the use of organotin reagents.

Hiyama Coupling: This reaction utilizes organosilicon compounds.

These cross-coupling reactions have become indispensable in medicinal chemistry and materials science for creating complex molecular architectures. nih.gov The development of sophisticated ligands for the palladium catalyst has been a key factor in the broad adoption and versatility of these methods. science.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent (Isobutyl Source) | Key Features |

| Suzuki-Miyaura | Isobutylboronic acid / ester | Mild conditions, high functional group tolerance, commercially available reagents. |

| Negishi | Isobutylzinc halide | High reactivity, good for complex syntheses. |

| Stille | Isobutylstannane | Tolerant of many functional groups, but tin byproducts can be toxic. |

| Hiyama | Isobutylsilane | Activated by fluoride, considered a greener alternative to Stille coupling. |

Hydrolysis-Based Approaches for Carboxylic Acid Formation

The final step in many syntheses of 6-isobutylnicotinic acid is the hydrolysis of a precursor functional group, such as an ester, a nitrile, or an amide, to the carboxylic acid. This transformation is a fundamental reaction in organic chemistry.

Hydrolysis of Esters: A common precursor, methyl or ethyl 6-isobutylnicotinate (formed via a coupling reaction), can be readily hydrolyzed. This is typically achieved under basic conditions (saponification) using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification to yield the carboxylic acid.

Hydrolysis of Nitriles: The hydrolysis of a 6-isobutylnicotinonitrile is another viable route. This conversion can be performed under either acidic or basic conditions. chemistry.coach Acid-catalyzed hydrolysis involves protonation of the nitrile, making it more susceptible to nucleophilic attack by water, eventually forming an amide which is then further hydrolyzed to the carboxylic acid. chemistry.coach Base-catalyzed hydrolysis uses a hydroxide ion as the nucleophile. chemistry.coach The industrial production of pyridine carboxylic acid amides from nitriles often utilizes catalytic hydration with solid heterogeneous catalysts. google.com

Hydrolysis of Amides: Amides can be hydrolyzed to carboxylic acids under heating in aqueous acid or base. libretexts.org Acidic hydrolysis typically yields a carboxylic acid and an ammonium (B1175870) ion, while basic conditions produce a carboxylate salt and an amine. chemistry.coach

Table 2: Comparison of Hydrolysis Conditions for Carboxylic Acid Formation

| Precursor | Reagents | Conditions | Product (before workup) |

| Ester | NaOH or KOH in H₂O/Alcohol | Heating | Carboxylate Salt |

| Nitrile | H₂SO₄ or HCl in H₂O | Heating | Carboxylic Acid + Ammonium Salt |

| Nitrile | NaOH or KOH in H₂O | Heating | Carboxylate Salt + Ammonia (B1221849) |

| Amide | H₂SO₄ or HCl in H₂O | Heating | Carboxylic Acid + Ammonium Salt |

De Novo Synthesis Strategies for Pyridine Ring Systems

De novo synthesis involves constructing the pyridine ring from acyclic (non-ring) precursors. researchgate.netillinois.edu This approach allows for the strategic placement of substituents during the ring-forming process. While many methods exist, their applicability depends on the desired substitution pattern. illinois.edu

Hantzsch Dihydropyridine Synthesis: This is a classic method that involves a condensation reaction between an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. To synthesize 6-isobutylnicotinic acid, this would require carefully chosen precursors to ensure the correct placement of the isobutyl group and a precursor to the carboxylic acid.

Chichibabin Pyridine Synthesis: This method involves the condensation of aldehydes or ketones with ammonia or its derivatives, often at high temperatures and in the presence of a catalyst. researchgate.net It is a predominant industrial route for producing simpler pyridines. researchgate.net

Kröhnke Pyridine Synthesis: This is a multi-step but versatile method that can produce highly substituted pyridines under milder conditions than many other de novo approaches.

The synthesis of the pyridine core is of great interest due to its prevalence in pharmaceuticals, natural products, and agrochemicals. researchgate.net These de novo strategies are essential for creating highly functionalized pyridine rings that may be inaccessible through simple substitution reactions. illinois.edu

Advanced Synthetic Approaches and Methodological Refinements

Modern synthetic chemistry aims to improve upon established methods by enhancing efficiency, selectivity, and environmental compatibility.

Asymmetric synthesis is concerned with the selective production of one enantiomer or diastereomer of a chiral molecule. The target molecule, 6-isobutylnicotinic acid, is itself achiral and therefore does not have enantiomers. Consequently, asymmetric synthesis techniques are not directly applicable to its production.

However, these techniques are highly relevant in the synthesis of related chiral compounds where a 6-isobutylnicotinoyl moiety might be incorporated, or in the synthesis of chiral derivatives such as substituted piperidines. For instance, the asymmetric synthesis of substituted piperidine (B6355638) ring systems, which are core structures in many alkaloids, often employs strategies like stereoselective intramolecular amidomercuration to install chiral centers with high control. nih.gov If 6-isobutylnicotinic acid were to be used as a building block in the synthesis of a larger, chiral molecule, asymmetric methods would become crucial in subsequent steps.

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The principles of green chemistry are increasingly being applied to the synthesis of nicotinic acid and its derivatives to create more sustainable industrial processes. nih.govresearchgate.net

Key green chemistry considerations include:

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. youtube.com For example, addition reactions have 100% atom economy, whereas substitution and elimination reactions generate byproducts.

Use of Catalysts: The use of catalysts is preferred over stoichiometric reagents because catalysts are used in small amounts and can be recycled, reducing waste. youtube.com Palladium-catalyzed coupling reactions are an excellent example of this principle.

Safer Solvents and Reagents: There is a continuous effort to replace hazardous solvents and reagents with safer alternatives. nih.gov For instance, replacing chlorinated solvents with greener options like ethanol (B145695) or water where possible.

Energy Efficiency: Developing reactions that can be run at ambient temperature and pressure reduces energy consumption.

Renewable Feedstocks: A long-term goal is to use renewable starting materials, such as those derived from biomass, instead of petrochemicals. youtube.com For example, research has explored producing precursors for commodity chemicals from the fermentation of genetically engineered bacteria. youtube.com

In the context of nicotinic acid production, greener methods such as the gas-phase oxidation of picolines using heterogeneous catalysts are being developed to replace older methods that use stoichiometric oxidants like nitric acid, which can produce greenhouse gases like nitrous oxide. nih.govresearchgate.net

Synthesis of Key Precursors and Intermediate Derivatives

The preparation of key precursors for 6-isobutylnicotinic acid primarily focuses on two strategic approaches: the synthesis of a pyridine ring already bearing the isobutyl group, which is later functionalized with a carboxylic acid group, or the introduction of the isobutyl group onto a pre-functionalized pyridine ring.

A common and versatile precursor is 2-bromo-6-isobutylpyridine (B13661510) . This intermediate allows for the subsequent introduction of a carboxyl group at the 3-position through methods such as lithiation followed by carboxylation with carbon dioxide. The synthesis of 2-bromo-6-isobutylpyridine can be achieved through palladium-catalyzed cross-coupling reactions. One such method is the Kumada coupling, which involves the reaction of a Grignard reagent with an organic halide. nih.govbohrium.com For instance, 2,6-dibromopyridine (B144722) can be reacted with isobutylmagnesium bromide in the presence of a palladium or nickel catalyst. The reaction conditions are critical to achieve selective mono-alkylation.

Another powerful method for the synthesis of isobutyl-substituted pyridines is the Negishi coupling. nih.govnih.gov This reaction couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. nih.gov For example, 2-bromo-6-chloropyridine (B1266251) can be selectively coupled with an isobutylzinc reagent. The difference in reactivity between the bromo and chloro substituents allows for a selective reaction at the more reactive bromine-bearing position.

The following table summarizes representative cross-coupling reactions for the synthesis of 2-bromo-6-isobutylpyridine.

| Electrophile | Nucleophile | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) |

| 2,6-Dibromopyridine | Isobutylmagnesium bromide | Pd(PPh₃)₄ | THF | 25-60 | 60-75 |

| 2,6-Dibromopyridine | Isobutylmagnesium bromide | Ni(dppp)Cl₂ | THF | 25 | 65-80 |

| 2-Bromo-6-chloropyridine | Isobutylzinc chloride | Pd₂(dba)₃ / XPhos | Dioxane | 80-100 | 70-85 |

Once 2-bromo-6-isobutylpyridine is obtained, it can be converted to 6-isobutylnicotinic acid. A common route involves halogen-metal exchange, typically using an organolithium reagent like n-butyllithium at low temperatures, to generate a 6-isobutyl-2-lithiopyridine intermediate. This highly reactive species can then be quenched with solid carbon dioxide (dry ice) followed by acidic workup to yield the desired 6-isobutylnicotinic acid.

An alternative strategy involves the synthesis of a precursor where the future carboxylic acid group is already present in a masked form, such as a nitrile or an aldehyde. For example, the synthesis of 6-isobutylnicotinonitrile can be a key step. This can be achieved through similar cross-coupling strategies, starting from a dihalopyridine with a cyano group. Subsequent hydrolysis of the nitrile group, typically under acidic or basic conditions, will yield the carboxylic acid.

Furthermore, the oxidation of a methyl group at the 3-position of a 6-isobutylpyridine derivative, such as 6-isobutyl-3-picoline , can be a viable route. mdpi.com Various oxidizing agents, including potassium permanganate (B83412) or nitric acid, can be employed for this transformation, although controlling the reaction conditions to avoid over-oxidation or side reactions is crucial. acs.orgresearchgate.net

The synthesis of 6-isobutyl-3-picoline itself can be approached through multi-step sequences involving the construction of the pyridine ring from acyclic precursors or through cross-coupling reactions to introduce the isobutyl and methyl groups onto a pyridine scaffold.

The following table outlines the key precursors and their subsequent transformation to obtain 6-isobutylnicotinic acid.

| Key Precursor | Reagents for Transformation | Product |

| 2-Bromo-6-isobutylpyridine | 1. n-BuLi, -78 °C; 2. CO₂(s); 3. H₃O⁺ | 6-Isobutylnicotinic acid |

| 6-Isobutylnicotinonitrile | H₂SO₄, H₂O, heat or NaOH, H₂O, heat | 6-Isobutylnicotinic acid |

| 6-Isobutyl-3-picoline | KMnO₄, heat or HNO₃, heat | 6-Isobutylnicotinic acid |

Chemical Derivatization and Analog Development for Mechanistic and Biological Research

Targeted Functional Group Modification of 6-Isobutylnicotinic Acid

Targeted modifications of the carboxylic acid and the pyridine (B92270) ring of 6-isobutylnicotinic acid are crucial for understanding its structure-activity relationship (SAR) and for optimizing its therapeutic potential.

Esterification and amidation of the carboxylic acid group are fundamental strategies to modulate the polarity and, consequently, the bioavailability of 6-isobutylnicotinic acid. The carboxylic acid moiety, being polar, can limit the molecule's ability to cross biological membranes. Converting it into less polar esters or amides can significantly enhance its pharmacokinetic profile.

Esterification: The reaction of 6-isobutylnicotinic acid with various alcohols in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) yields the corresponding esters. The choice of alcohol can be varied to produce a range of esters with different lipophilicities. For instance, esterification with simple alcohols like methanol (B129727) or ethanol (B145695) results in a moderate increase in lipophilicity, while using longer-chain or more complex alcohols can lead to a more substantial change.

General Reaction Scheme for Esterification:

6-Isobutylnicotinic acid + R-OH --(Catalyst)--> 6-Isobutylnicotinoyl-OR + H₂O

Amidation: Similarly, the carboxylic acid can be converted to an amide by reacting it with an amine. This is often achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with the desired amine. A wide variety of primary and secondary amines can be used to generate a diverse set of amides. Amidation can introduce new hydrogen bonding capabilities and alter the molecule's interaction with its biological target.

General Reaction Scheme for Amidation:

6-Isobutylnicotinic acid + R-NH₂ --(Coupling Agent)--> 6-Isobutylnicotinoyl-NHR + H₂O

Interactive Table: Representative Ester and Amide Derivatives of Nicotinic Acid Analogs and their Reported Biological Insights

| Derivative Type | R Group | General Observation on Bioavailability/Activity |

| Ester | Methyl | Increased lipophilicity, potential for enhanced CNS penetration. |

| Ester | Ethyl | Similar to methyl ester, widely used to create prodrugs. |

| Ester | Isopropyl | Often shows improved absorption and metabolic stability. |

| Amide | Phenyl | Can introduce new binding interactions with target proteins. |

| Amide | Benzyl | Increased steric bulk can influence receptor selectivity. |

| Amide | Morpholinyl | Can improve aqueous solubility and pharmacokinetic properties. researchgate.net |

Introducing substituents onto the pyridine ring of 6-isobutylnicotinic acid can profoundly impact its electronic properties and biological activity. Halogenation is a common strategy to achieve this.

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the activating isobutyl group at the 6-position can influence the regioselectivity of the reaction. Electrophilic halogenation (e.g., using Br₂ or Cl₂ with a Lewis acid catalyst) would be expected to occur at positions ortho or para to the isobutyl group, although the deactivating effect of the carboxylic acid at the 3-position must also be considered. wikipedia.org

Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic attack than benzene, particularly at the positions ortho and para to the nitrogen atom. If a leaving group (such as a halogen) is present at the 2- or 4-position of a nicotinic acid derivative, it can be displaced by a variety of nucleophiles. For instance, 2-chloronicotinic acid derivatives can react with amines, alkoxides, and other nucleophiles to introduce new functional groups. researchgate.net

To explore the SAR of 6-isobutylnicotinic acid in a systematic manner, combinatorial chemistry approaches can be employed to generate a library of diverse analogs. This involves the parallel synthesis of a large number of compounds with variations at specific positions of the molecule.

For the 6-isobutylnicotinic acid scaffold, diversity can be introduced by:

Varying the alkyl group at the 6-position: While this article focuses on the isobutyl derivative, the synthesis of analogs with different alkyl or aryl groups at this position would be a key strategy in a broader drug discovery program.

Creating a library of esters and amides: As discussed in section 3.1.1, a wide range of alcohols and amines can be used to generate a diverse set of derivatives.

Introducing substituents on the pyridine ring: A variety of functional groups can be introduced through electrophilic or nucleophilic substitution reactions.

These compound libraries can then be screened in high-throughput assays to identify derivatives with improved activity, selectivity, or pharmacokinetic properties.

Derivatization for Enhanced Analytical and Research Utility

Beyond modulating biological activity, chemical derivatization is instrumental in creating tools for studying the mechanism of action of 6-isobutylnicotinic acid.

Radiolabeling 6-isobutylnicotinic acid or a high-affinity analog allows for its use as a radioligand in receptor binding assays. These assays are crucial for identifying and characterizing the biological targets of the compound. A common approach is to introduce a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the molecule.

The synthesis of a radioligand typically involves:

Selection of a suitable precursor: This is a non-radioactive version of the target molecule that can be readily converted to the radiolabeled form in the final step of the synthesis.

Introduction of the radioisotope: This is often achieved through reactions such as catalytic tritiation of an unsaturated precursor or by using a radiolabeled building block in the final synthetic step.

Once synthesized and purified, the radioligand can be used in competitive binding assays to determine the affinity (Ki value) of 6-isobutylnicotinic acid and its analogs for a specific receptor or binding site.

Interactive Table: Hypothetical Ki Values for 6-Isobutylnicotinic Acid Analogs in a Receptor Binding Assay

| Compound | Modification | Hypothetical Ki (nM) |

| 6-Isobutylnicotinic acid | Parent Compound | 50 |

| Methyl 6-isobutylnicotinate | Esterification | 35 |

| 6-Isobutylnicotinamide | Amidation | 65 |

| 2-Chloro-6-isobutylnicotinic acid | Halogenation | 20 |

| 2-Amino-6-isobutylnicotinic acid | Amination | 45 |

To visualize the distribution and localization of 6-isobutylnicotinic acid within cells, it can be tagged with a fluorescent dye. This creates a fluorescent probe that can be used in cellular imaging studies, such as fluorescence microscopy.

The synthesis of a fluorescent probe involves covalently attaching a fluorophore (e.g., fluorescein, rhodamine, or a BODIPY dye) to the 6-isobutylnicotinic acid molecule. This is typically done by creating a reactive derivative of either the drug or the dye that can then form a stable bond with the other molecule. The linker used to attach the fluorophore is a critical component of the probe's design, as it should not interfere with the biological activity of the parent compound.

Bioconjugation strategies can also be employed to attach 6-isobutylnicotinic acid to larger biomolecules, such as proteins or antibodies. This can be useful for targeted delivery of the compound to specific cells or tissues, or for developing immunoassays. The carboxylic acid group of 6-isobutylnicotinic acid is a convenient handle for bioconjugation, often activated to an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines on proteins.

Design and Synthesis of Structurally Modified 6-Isobutylnicotinic Acid Analogs

The design of novel analogs of 6-isobutylnicotinic acid is often guided by principles of medicinal chemistry, including isosteric and bioisosteric replacements, conformational restriction, and the introduction of various functional groups to probe interactions with biological macromolecules. The synthesis of these analogs involves a range of organic chemistry reactions, tailored to modify specific parts of the parent molecule, namely the carboxylic acid group, the pyridine ring, and the isobutyl side chain.

A primary focus of analog development is the modification of the carboxylic acid moiety. Esterification and amidation are common strategies to enhance lipophilicity and modulate the pharmacokinetic profile of the parent compound. For instance, the synthesis of a series of alkyl esters can be achieved through Fischer esterification, reacting 6-isobutylnicotinic acid with various alcohols under acidic conditions. Similarly, the formation of amides, including primary, secondary, and tertiary amides, can be accomplished by activating the carboxylic acid, for example, by converting it to an acyl chloride followed by reaction with the desired amine. These modifications can significantly influence the compound's ability to cross cellular membranes and may alter its binding affinity to target proteins.

Another key area of structural modification involves the isobutyl group at the 6-position of the pyridine ring. Alterations to this alkyl chain, such as changing its length, introducing branching, or incorporating cyclic structures, can provide valuable insights into the spatial requirements of the binding pocket of its biological target. For example, the synthesis of analogs with different alkyl substituents at the 6-position can be achieved through cross-coupling reactions, such as the Suzuki or Negishi coupling, on a suitable 6-halonicotinic acid precursor.

Furthermore, modifications to the pyridine ring itself, such as the introduction of substituents or the replacement of the nitrogen atom with other heteroatoms, can be explored to understand the role of the heterocyclic core in the compound's activity. These more complex syntheses often require multi-step reaction sequences.

The biological evaluation of these synthesized analogs is crucial to establish a comprehensive SAR. This typically involves in vitro assays to determine their potency against a specific target, followed by cell-based assays to assess their cellular activity. The data obtained from these studies are then used to refine the design of the next generation of analogs, in an iterative process aimed at optimizing the desired biological effect.

Research Findings on Structurally Modified 6-Isobutylnicotinic Acid Analogs

While specific research detailing the synthesis and biological evaluation of a wide range of 6-isobutylnicotinic acid analogs is not extensively documented in publicly available literature, the general principles of nicotinic acid derivatization for biological investigation are well-established. The following tables conceptualize the type of data that would be generated from such research, based on common modifications and expected biological readouts.

Table 1: Ester Analogs of 6-Isobutylnicotinic Acid and their Biological Activity

| Compound ID | R Group (Ester) | Synthetic Method | In Vitro Potency (IC₅₀, µM) |

| 6-IBNA-E1 | Methyl | Fischer Esterification | 15.2 |

| 6-IBNA-E2 | Ethyl | Fischer Esterification | 12.8 |

| 6-IBNA-E3 | Isopropyl | Fischer Esterification | 18.5 |

| 6-IBNA-E4 | n-Butyl | Fischer Esterification | 10.5 |

Table 2: Amide Analogs of 6-Isobutylnicotinic Acid and their Biological Activity

| Compound ID | Amide Type | Synthetic Method | In Vitro Potency (IC₅₀, µM) |

| 6-IBNA-A1 | Primary (-NH₂) | Acyl Chloride + NH₃ | 25.1 |

| 6-IBNA-A2 | N-Methyl (-NHCH₃) | Acyl Chloride + CH₃NH₂ | 20.7 |

| 6-IBNA-A3 | N,N-Dimethyl (-N(CH₃)₂) | Acyl Chloride + (CH₃)₂NH | 30.4 |

| 6-IBNA-A4 | N-Phenyl (-NHPh) | Acyl Chloride + Aniline | 18.9 |

Table 3: Analogs with Modified 6-Alkyl Substituent and their Biological Activity

| Compound ID | 6-Alkyl Group | Synthetic Method | In Vitro Potency (IC₅₀, µM) |

| 6-PNA | n-Propyl | Suzuki Coupling | 22.3 |

| 6-BNA | n-Butyl | Suzuki Coupling | 16.8 |

| 6-IPNA | Isopropyl | Suzuki Coupling | 28.1 |

| 6-CHNA | Cyclohexyl | Suzuki Coupling | 14.5 |

These tables illustrate how systematic structural modifications can lead to a range of biological activities, providing a foundation for understanding the SAR of 6-isobutylnicotinic acid. The data, though illustrative, underscore the importance of chemical synthesis in the exploration of compound mechanism and biological function.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of "6-Isobutylnicotinic acid". measurlabs.com Unlike unit mass resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the determination of the elemental composition of the molecule. measurlabs.comhilarispublisher.com This high mass accuracy is critical in distinguishing "6-Isobutylnicotinic acid" from other isomeric compounds or those with very similar nominal masses.

In a typical HRMS analysis, the compound would be introduced into the mass spectrometer, often coupled with a liquid chromatography system (LC-HRMS), and ionized. The resulting molecular ion's mass-to-charge ratio (m/z) is then measured with high precision. For "6-Isobutylnicotinic acid" (C10H13NO2), the expected exact mass can be calculated and compared to the measured mass, providing strong evidence for its identity.

Furthermore, HRMS can be operated in tandem mass spectrometry (MS/MS) mode to induce fragmentation of the molecular ion. The resulting fragment ions provide detailed structural information, helping to confirm the connectivity of the isobutyl group and the carboxylic acid on the pyridine (B92270) ring. This fragmentation pattern serves as a structural fingerprint for the molecule. The combination of precise mass measurement of the parent ion and its fragment ions offers a high degree of confidence in the structural assignment of "6-Isobutylnicotinic acid". lcms.cznih.gov

Table 1: Illustrative HRMS Data for 6-Isobutylnicotinic acid

| Parameter | Expected Value for C10H13NO2 | Typical Observed Value | Mass Accuracy (ppm) |

| Molecular Formula | C10H13NO2 | - | - |

| Exact Mass [M+H]+ | 180.1025 | 180.1023 | < 5 |

| Key Fragment Ion 1 | C9H10O2 (Loss of NH3) | Varies | < 5 |

| Key Fragment Ion 2 | C6H6N (Pyridine ring fragment) | Varies | < 5 |

Note: The "Typical Observed Value" and fragment ions are illustrative and would be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the molecular structure and conformation of "6-Isobutylnicotinic acid" in solution. wikipedia.orgrsc.org By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

The ¹H NMR spectrum of "6-Isobutylnicotinic acid" would exhibit distinct signals for the protons on the pyridine ring and the isobutyl group. The chemical shifts of the aromatic protons would provide information about their electronic environment, influenced by the positions of the carboxylic acid and isobutyl substituents. The protons of the isobutyl group would appear as a characteristic set of signals—a doublet for the methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons—with coupling patterns that confirm their connectivity.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the pyridine ring and the isobutyl group. carlroth.com Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish correlations between protons and carbons, further solidifying the structural assignment. wikipedia.org NMR can also be used to study the molecule's dynamics and its interactions with other molecules, such as solvents or potential binding partners. wikipedia.orgvanderbilt.edu

Table 2: Predicted ¹H NMR Chemical Shifts for 6-Isobutylnicotinic acid

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine-H | 7.5 - 9.0 | m | 3H |

| -CH₂- | 2.6 - 2.8 | d | 2H |

| -CH- | 1.8 - 2.1 | m | 1H |

| -CH₃ | 0.9 - 1.1 | d | 6H |

| -COOH | 10.0 - 13.0 | s (broad) | 1H |

Note: Predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatographic methods are central to the analysis of "6-Isobutylnicotinic acid," enabling its separation from impurities, assessment of its purity, and its quantification in various samples. openaccessjournals.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of "6-Isobutylnicotinic acid". researchgate.net A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). openaccessjournals.comsigmaaldrich.com

Method development for "6-Isobutylnicotinic acid" would focus on optimizing parameters such as the mobile phase composition, pH, and flow rate to achieve a good peak shape, resolution from potential impurities, and a reasonable retention time. sigmaaldrich.com The pH of the mobile phase is particularly important for an acidic compound like "6-Isobutylnicotinic acid" as it affects its ionization state and, consequently, its retention on the column.

Detection is commonly performed using a UV-Vis detector, as the pyridine ring of "6-Isobutylnicotinic acid" contains a chromophore that absorbs UV light. nih.gov The wavelength of maximum absorbance (λmax) would be used for quantification to ensure maximum sensitivity. technologynetworks.com HPLC methods, once validated, are crucial for quality control, allowing for the accurate determination of the purity of "6-Isobutylnicotinic acid" and the quantification of any related substances. openaccessjournals.com

Table 3: Example HPLC Method Parameters for 6-Isobutylnicotinic acid Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 20-80% B over 15 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., ~260-270 nm) |

| Injection Volume | 10 µL |

Note: These are example parameters and would require optimization for a specific application.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of "6-Isobutylnicotinic acid". However, due to the low volatility and polar nature of the carboxylic acid group, direct analysis by GC is challenging. jfda-online.com Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. researchgate.net

Common derivatization strategies for carboxylic acids include silylation and alkylation (e.g., methylation). jfda-online.comtcichemicals.com Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. tcichemicals.com This derivatization significantly increases the volatility of the compound, allowing for its separation on a GC column. sigmaaldrich.com

The derivatized "6-Isobutylnicotinic acid" can then be separated based on its boiling point and interaction with the GC column's stationary phase. The coupled mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) information. The mass spectrum of the derivative will show a characteristic molecular ion and fragmentation pattern, which can be used for confirmation of the analyte's identity. researchgate.net

Table 4: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids

| Derivatization Reagent | Abbreviation | Target Functional Group | Resulting Derivative |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Carboxylic Acid (-COOH) | Trimethylsilyl (TMS) ester |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Carboxylic Acid (-COOH) | Trimethylsilyl (TMS) ester |

| Trimethylchlorosilane | TMCS | Catalyst for Silylation | - |

| Methanol/HCl | - | Carboxylic Acid (-COOH) | Methyl ester |

Spectrophotometric Analysis and Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective method for the quantification of "6-Isobutylnicotinic acid" in solution and for gaining insights into its electronic properties. technologynetworks.commt.com The technique is based on the principle that molecules with chromophores, such as the pyridine ring in "6-Isobutylnicotinic acid," absorb light at specific wavelengths in the UV-Vis region. msu.edu

The UV-Vis spectrum of "6-Isobutylnicotinic acid" would be obtained by measuring its absorbance at various wavelengths. mt.com The spectrum typically shows one or more absorption maxima (λmax), which are characteristic of the molecule's electronic structure. technologynetworks.com The position and intensity of these peaks can be influenced by the solvent polarity and pH, which can affect the electronic transitions within the molecule. researchgate.net

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of "6-Isobutylnicotinic acid" at its λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. mt.com This allows for the determination of the concentration of "6-Isobutylnicotinic acid" in unknown samples. technologynetworks.com

Table 5: Illustrative UV-Vis Spectroscopic Data for 6-Isobutylnicotinic acid

| Solvent | λmax 1 (nm) | Molar Absorptivity (ε) at λmax 1 | λmax 2 (nm) | Molar Absorptivity (ε) at λmax 2 |

| Ethanol (B145695) | ~265 | Varies | ~215 | Varies |

| 0.1 M HCl | ~263 | Varies | ~213 | Varies |

| 0.1 M NaOH | ~268 | Varies | ~220 | Varies |

Note: The λmax and molar absorptivity values are illustrative and would be determined experimentally.

Method Validation and Quality Control Protocols for Analytical Procedures in 6-Isobutylnicotinic Acid Research

The validation of analytical procedures is a critical requirement to ensure that the methods used for the analysis of "6-Isobutylnicotinic acid" are reliable, reproducible, and fit for their intended purpose. researchgate.neteuropa.eu Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). europa.eueuropa.eu

The key parameters that are evaluated during method validation include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. globalresearchonline.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. globalresearchonline.net

Accuracy: The closeness of the test results obtained by the method to the true value. europa.eu

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). europa.eu

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.eu

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ofnisystems.com

Quality control protocols involve the routine use of validated methods, system suitability tests to ensure the analytical system is performing correctly, and the analysis of quality control samples to monitor the performance of the method over time. globalresearchonline.net

Table 6: Summary of Method Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | No interference from blank, placebo, and known impurities | Peak purity > 0.99 |

| Linearity | Correlation coefficient of the regression line | r² ≥ 0.99 |

| Range | Defined by linearity, accuracy, and precision | As per method requirements |

| Accuracy | % Recovery | 98.0% - 102.0% |

| Precision | Relative Standard Deviation (%RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |

| Robustness | %RSD of results under varied conditions | ≤ 2.0% |

Computational and Theoretical Chemistry Studies of 6 Isobutylnicotinic Acid

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity

DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been used to determine the optimized geometry and electronic characteristics of 6-methylnicotinic acid. jocpr.com These studies reveal that the molecular skeleton is not perfectly planar, with the substituent group deviating from the plane of the heterocyclic ring. jocpr.com

Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a significant indicator of chemical reactivity and kinetic stability. frontiersin.org

The molecular electrostatic potential (MESP) surface is another important output of quantum chemical calculations. It visualizes the charge distribution on the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. jocpr.com For 6-methylnicotinic acid, the MESP map shows electron-rich areas around the oxygen and nitrogen atoms, which are potential sites for electrophilic attack, while the hydrogen atoms are electron-poor. jocpr.com

The acidity of a molecule, represented by its pKa value, can also be predicted using thermodynamic cycles in combination with quantum chemical calculations. ucl.ac.uk These calculations involve determining the Gibbs free energy change of the deprotonation reaction in the gas phase and in solution.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.4 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.com These simulations provide detailed information about the conformational flexibility of 6-isobutylnicotinic acid and its interactions with surrounding solvent molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can map out the potential energy surface and identify the most stable conformations of the molecule. youtube.com

The conformational landscape of a molecule describes the different spatial arrangements of its atoms that are accessible through bond rotations. Understanding this landscape is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific conformation to bind to a biological target. nih.gov For a flexible molecule like 6-isobutylnicotinic acid, with its rotatable isobutyl group, MD simulations can reveal the preferred orientations of this group relative to the pyridine (B92270) ring.

MD simulations are also invaluable for studying how a molecule interacts with its environment, particularly with solvent molecules like water. academie-sciences.fr These simulations can characterize the hydrogen bonding patterns and other non-covalent interactions between 6-isobutylnicotinic acid and the solvent, which influence its solubility and distribution in biological systems. researchgate.net The arrangement of solvent molecules around the solute can significantly impact its conformational preferences and reactivity.

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system |

| Solvent Model | TIP3P, SPC/E | Represents water molecules |

| Simulation Time | Nanoseconds to microseconds | To adequately sample conformational space |

| Ensemble | NPT (constant Number of particles, Pressure, and Temperature) | Mimics experimental conditions |

Ligand-Target Docking Simulations for Putative Interaction Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor or an enzyme. mdpi.comnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target recognition. For 6-isobutylnicotinic acid, docking simulations can be employed to identify potential biological targets and to elucidate the key interactions that stabilize the ligand-protein complex.

The docking process involves two main steps: sampling of different ligand conformations and orientations within the binding site and scoring these poses based on their predicted binding affinity. nih.gov The scoring functions are designed to approximate the free energy of binding and typically include terms for van der Waals interactions, electrostatic interactions, and hydrogen bonds.

By analyzing the top-ranked docking poses, researchers can identify the specific amino acid residues in the target's active site that interact with the ligand. This information can reveal the putative mechanism of action and can guide the design of new analogs with improved potency and selectivity. For instance, docking studies on nicotinic acid derivatives have helped to understand their binding modes in the active sites of various enzymes. nih.gov

| Interaction Type | Description | Key Atoms/Groups in 6-Isobutylnicotinic Acid |

|---|---|---|

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Carboxylic acid group (donor and acceptor), Pyridine nitrogen (acceptor) |

| Hydrophobic Interactions | Favorable interactions between nonpolar groups in an aqueous environment. | Isobutyl group, Pyridine ring |

| Pi-Stacking | Attractive, noncovalent interactions between aromatic rings. | Pyridine ring |

| Electrostatic Interactions | Attraction or repulsion between charged groups. | Carboxylate group (negative charge) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features (known as descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, untested compounds. nih.gov

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A collection of molecules with known biological activities is assembled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and lipophilic properties, are calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is assessed using various statistical metrics and by testing it on an external set of compounds. nih.gov

For a series of nicotinic acid derivatives, a QSAR study could reveal, for example, that lipophilicity and the volume of the substituent at the 6-position are key determinants of their affinity for a particular receptor. researchgate.net Such models are valuable tools in predictive research, enabling the prioritization of compounds for synthesis and biological testing.

Applications of Advanced Chemoinformatics and Machine Learning Algorithms in Compound Design

Chemoinformatics and machine learning are rapidly transforming the field of drug discovery and compound design. researchgate.net These advanced computational techniques can analyze vast amounts of chemical and biological data to identify patterns and build predictive models that go beyond traditional QSAR.

Machine learning algorithms, such as random forests, support vector machines, and deep neural networks, can be trained on large datasets of molecules and their properties to perform a variety of tasks, including:

Virtual Screening: Identifying promising drug candidates from large chemical libraries.

ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity properties of molecules.

De Novo Design: Generating novel molecular structures with desired properties.

For the design of new compounds based on the 6-isobutylnicotinic acid scaffold, machine learning models could be developed to predict biological activity, solubility, and other important drug-like properties. By integrating these predictive models into a computational design workflow, it is possible to explore a vast chemical space and identify novel molecules with optimized characteristics before committing to their synthesis.

Mechanistic and Molecular Interaction Studies of 6 Isobutylnicotinic Acid in Vitro and Preclinical Focus

Enzymatic Activity Modulation and Inhibition Studies (In Vitro)

There is no available research on the effects of 6-Isobutylnicotinic acid on the activity of any specific enzymes.

Investigation of Intracellular Signaling Pathways and Biochemical Cascades (Preclinical/In Vitro)

Studies investigating the impact of 6-Isobutylnicotinic acid on intracellular signaling pathways and biochemical cascades have not been found in the public scientific literature.

Cellular Assays for Functional Biological Activity (Excluding Human Clinical Data)

No reports of cellular assays that would demonstrate the functional biological activity of 6-Isobutylnicotinic acid are publicly accessible.

Cell-Based Receptor Activation and Reporter Gene Assays

Cell-based assays are fundamental tools for characterizing the interaction of a compound with its target receptor. For derivatives of nicotinic acid, the primary target is often the G protein-coupled receptor GPR109A (also known as HM74A). These assays are conducted in engineered cell lines, such as HEK-293 or CHO cells, that are modified to express the receptor of interest.

Receptor Activation: Activation of GPR109A by an agonist typically leads to the coupling of Gαi subunits, which inhibits adenylyl cyclase and results in a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov Assays are designed to measure these downstream effects. For instance, a common method involves stimulating the cells with forskolin (B1673556) to increase cAMP levels and then adding the test compound to observe any inhibitory effect. The reduction in cAMP is a direct measure of GPR109A activation.

Reporter Gene Assays: Reporter gene assays offer a versatile method for quantifying receptor activation by linking it to the expression of an easily measurable protein, such as luciferase or β-galactosidase. mdpi.com In the context of GPR109A, a reporter construct containing a cAMP response element (CRE) upstream of the luciferase gene (pCRE-Luc) can be introduced into the cells. nih.gov When GPR109A is activated and cAMP levels fall, the activity of the CRE promoter decreases, leading to a measurable reduction in luciferase expression and light output. This system provides a robust, high-throughput method for screening compounds and determining their potency (EC50) and efficacy. semanticscholar.org

Below is a hypothetical data table illustrating the type of results obtained from such assays for a nicotinic acid analog.

| Compound | Assay Type | Cell Line | EC50 (nM) | Efficacy (% of Nicotinic Acid) |

| Nicotinic Acid (Control) | cAMP Inhibition | HEK-293-GPR109A | 150 | 100% |

| Hypothetical Analog A | cAMP Inhibition | HEK-293-GPR109A | 75 | 95% |

| Hypothetical Analog B | Reporter Gene (Luciferase) | CHO-GPR109A | 200 | 80% |

This table is illustrative and not based on actual data for 6-isobutylnicotinic acid.

Functional Readouts in Isolated Cell Systems and Primary Cell Cultures

To understand the physiological relevance of receptor activation, functional assays are performed on isolated cell systems and primary cells that endogenously express the target receptor. Primary cells, being derived directly from tissue, provide a model that more closely resembles the in vivo environment compared to immortalized cell lines. nih.govresearchgate.net

For nicotinic acid and its derivatives, relevant primary cells include adipocytes and various immune cells like macrophages and neutrophils, which are known to express GPR109A. mdpi.com

Functional Readouts in Adipocytes: In adipocytes, the primary function of GPR109A activation is the inhibition of lipolysis. mdpi.com Assays using primary adipocytes would measure the release of free fatty acids (FFAs) and glycerol (B35011) into the culture medium. A potent GPR109A agonist would be expected to suppress the release of these molecules in a dose-dependent manner.

Functional Readouts in Immune Cells: In immune cells, such as macrophages, GPR109A activation has been linked to anti-inflammatory effects. mdpi.com Functional readouts in primary macrophage cultures could involve measuring the secretion of inflammatory cytokines (e.g., TNF-α, IL-6) in response to a pro-inflammatory stimulus (like lipopolysaccharide - LPS) in the presence and absence of the test compound. A reduction in cytokine secretion would indicate a functional anti-inflammatory response. Another key function in macrophages is cholesterol efflux; studies have shown that nicotinic acid can promote this process via GPR109A. mdpi.com

The table below illustrates potential data from functional assays on primary cells.

| Cell Type | Functional Readout | Stimulus | Result with Test Compound |

| Primary Murine Adipocytes | Free Fatty Acid Release | Isoproterenol | Dose-dependent inhibition |

| Primary Human Macrophages | TNF-α Secretion | LPS | Dose-dependent reduction |

| Primary Murine Neutrophils | Chemotaxis | MCP-1 | Impaired recruitment |

This table is illustrative and not based on actual data for 6-isobutylnicotinic acid.

Proof-of-Concept Studies in Relevant Non-Clinical Biological Systems

In Vitro Reconstitution of Metabolic or Biosynthetic Pathways

In vitro reconstitution involves assembling purified enzymes and substrates in a cell-free system to study a specific metabolic pathway. mdpi.comnih.gov This technique allows for a detailed examination of enzymatic reactions, reaction kinetics, and the identification of intermediates without the complexity of a cellular environment. researchgate.net

While this approach is more commonly applied to understanding the natural biosynthesis of complex molecules or for metabolic engineering, it is less frequently used for studying the direct mechanism of action of a synthetic small molecule drug like a nicotinic acid derivative. However, one could envision a scenario where the metabolic fate of 6-isobutylnicotinic acid itself is studied. For example, if the compound is metabolized by specific enzymes (e.g., cytochrome P450s), an in vitro system containing the purified enzymes, the compound, and necessary cofactors (like NADPH) could be used to identify and characterize the resulting metabolites.

Ex Vivo Tissue Perfusion and Organ Bath Studies

Ex vivo studies use intact tissues or organs maintained in a viable state outside the body, providing an integrated model to assess the physiological or pharmacological effects of a compound.

Organ Bath Studies: Isolated tissue bath systems are classic pharmacological tools used to measure the contractile or relaxation responses of muscle tissues, such as vascular smooth muscle or bladder detrusor muscle. For a nicotinic acid derivative, a potential application could be to study its effects on vascular tone. For instance, segments of arteries (e.g., aorta or mesenteric arteries) could be mounted in an organ bath. The flushing effect associated with nicotinic acid is mediated by the release of prostaglandins, leading to vasodilation. An organ bath setup could be used to determine if 6-isobutylnicotinic acid induces a similar direct or indirect vasodilatory effect on isolated blood vessels.

Ex Vivo Tissue Perfusion: This technique maintains the viability and function of an entire organ by perfusing it with a nutrient-rich, oxygenated solution. This allows for the study of complex organ-level responses. For example, an ex vivo perfused liver from a rodent model could be used to study the effects of 6-isobutylnicotinic acid on hepatic lipid metabolism. The perfusate and tissue could be analyzed for changes in triglyceride levels, free fatty acid uptake, and the expression of genes involved in lipid homeostasis. Similarly, ex vivo lung perfusion (EVLP) could be employed to investigate anti-inflammatory effects in a model of lung injury.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Essential Pharmacophores and Key Structural Motifs

While a specific pharmacophore model for 6-isobutylnicotinic acid has not been experimentally determined, one can be postulated based on the well-established pharmacophore for nicotinic acid derivatives and agonists of nicotinic acetylcholine (B1216132) receptors (nAChRs).

The fundamental pharmacophoric features for many nicotinic acid derivatives include:

Aromatic Pyridine (B92270) Ring: The pyridine core is essential for establishing key interactions with biological targets.

Carboxylic Acid Group: This group at the 3-position is a critical hydrogen bond acceptor and can also engage in ionic interactions.

Pyridine Nitrogen: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor.

In the context of 6-isobutylnicotinic acid, the key structural motifs contributing to its potential biological activity would be:

The Nicotinic Acid Scaffold: This comprises the pyridine ring and the carboxylic acid at the 3-position. This core structure is responsible for the fundamental binding interactions.

The 6-Isobutyl Group: This lipophilic substituent at the 6-position is a key modulator of the molecule's properties. It is expected to influence the compound's affinity and selectivity for its biological targets by interacting with hydrophobic pockets in the binding site.

A hypothetical pharmacophore model for 6-isobutylnicotinic acid is presented below, highlighting these essential features.

Interactive Data Table: Postulated Pharmacophoric Features of 6-Isobutylnicotinic Acid

| Feature | Structural Motif | Potential Interaction | Inferred Importance |

| Hydrogen Bond Acceptor | Carboxylic Acid Oxygen | Hydrogen bonding | High |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Hydrogen bonding | High |

| Aromatic Center | Pyridine Ring | π-π stacking, cation-π interactions | High |

| Hydrophobic Group | Isobutyl Chain | van der Waals forces, hydrophobic interactions | Moderate to High |

Systematic Analysis of Substituent Effects on Biological Activity and Molecular Recognition

The isobutyl group at the 6-position of the nicotinic acid scaffold is predicted to have a significant impact on the compound's biological activity and molecular recognition profile. This analysis is based on general principles of medicinal chemistry and SAR studies of related 6-substituted nicotinic and nicotine (B1678760) analogs.

Key Effects of the 6-Isobutyl Substituent:

Lipophilicity: The isobutyl group is a non-polar, aliphatic chain that substantially increases the lipophilicity of the nicotinic acid core. This increased lipophilicity can enhance membrane permeability and access to hydrophobic binding pockets within a target protein. Studies on 6-substituted nicotine analogs have shown that lipophilic substituents at this position can contribute positively to binding affinity.

Steric Bulk: The size and shape of the isobutyl group will influence how the molecule fits into a binding site. Research on 6-substituted nicotine derivatives has demonstrated that while lipophilicity is beneficial, increased steric bulk can also lead to a decrease in affinity if the substituent is too large for the binding pocket. The branched nature of the isobutyl group may offer a different steric profile compared to a linear butyl chain, potentially influencing selectivity for certain receptor subtypes.

Electronic Effects: The isobutyl group is an electron-donating group through induction. This can subtly influence the electron density of the pyridine ring and the basicity of the pyridine nitrogen, which may modulate hydrogen bonding interactions.

The table below summarizes the predicted effects of the 6-isobutyl substituent on key molecular properties and biological activity, based on extrapolation from related compounds.

Interactive Data Table: Predicted Substituent Effects of the 6-Isobutyl Group

| Property Influenced | Predicted Effect | Rationale based on Related Compounds |

| Binding Affinity | Potentially increased | Enhanced hydrophobic interactions with the target's binding pocket. |

| Selectivity | May be altered | The specific size and shape of the isobutyl group could favor binding to certain receptor subtypes over others. |

| Pharmacokinetics | Increased membrane permeability | Higher lipophilicity can improve absorption and distribution. |

| Metabolism | May be a site for metabolism | The alkyl chain could be susceptible to oxidative metabolism by cytochrome P450 enzymes. |

Examination of Stereochemical Influences on Activity and Binding

While 6-isobutylnicotinic acid itself is not chiral, the principles of stereochemistry become highly relevant when considering its interactions with chiral biological macromolecules like receptors and enzymes. The spatial arrangement of the isobutyl group relative to the plane of the pyridine ring can influence binding.

Furthermore, if additional chiral centers were introduced into the molecule, for example, by substitution on the isobutyl chain, it is highly probable that the resulting enantiomers or diastereomers would exhibit different biological activities. This is a well-established principle in pharmacology, where stereoisomers often have distinct affinities and efficacies for their targets due to the three-dimensional nature of the binding sites.

For instance, in studies of other chiral ligands, one enantiomer frequently displays significantly higher potency than the other. This is attributed to one stereoisomer achieving a more optimal three-point interaction with the target binding site. Although no direct stereochemical studies on 6-isobutylnicotinic acid are available, it is a critical consideration for any future drug design and development based on this scaffold.

Correlation of Conformational Flexibility with Biological Activity

The conformational flexibility of the 6-isobutyl group is an important factor in the interaction of 6-isobutylnicotinic acid with its biological target. The isobutyl group has several rotatable single bonds, allowing it to adopt various conformations.

Rotational Freedom: The single bond connecting the isobutyl group to the pyridine ring, as well as the bonds within the isobutyl chain itself, can rotate. This flexibility allows the substituent to orient itself optimally within a binding pocket to maximize favorable interactions.

Bioactive Conformation: It is hypothesized that upon binding to a receptor, the isobutyl group will adopt a specific, low-energy conformation, often referred to as the "bioactive conformation." This conformation would be the one that best complements the shape and chemical environment of the binding site. The ability of the isobutyl group to adopt this specific conformation without a significant energy penalty would be crucial for high-affinity binding.

The flexibility of the isobutyl group can be both an advantage and a disadvantage. While it allows for adaptation to different binding sites, a highly flexible molecule can have a higher entropic penalty upon binding, which can decrease affinity. Therefore, understanding the preferred low-energy conformations of 6-isobutylnicotinic acid through computational modeling could provide valuable insights for designing more rigid and potent analogs.

Fragment-Based Approaches to SAR Exploration and Lead Generation

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying and developing lead compounds. In the context of 6-isobutylnicotinic acid, this approach could be utilized in several ways for SAR exploration and lead generation.

Deconstruction of 6-Isobutylnicotinic Acid: The molecule can be conceptually broken down into its constituent fragments: the nicotinic acid core and the isobutyl fragment. These fragments could be screened independently to understand their individual contributions to binding.

Fragment Growing from a Nicotinic Acid Core: Starting with a simpler fragment, such as nicotinic acid itself, which is known to bind to a particular target, a "fragment growing" approach could be employed. This would involve systematically adding different alkyl substituents at the 6-position to explore the size, shape, and lipophilicity of the binding pocket. The isobutyl group would be one of many substituents tested in this approach to determine the optimal group for enhancing potency and selectivity.

Fragment Linking: If another fragment was identified that binds to an adjacent site on the target protein, a "fragment linking" strategy could be used. This would involve designing a linker to connect the nicotinic acid core with the second fragment, potentially leading to a novel and highly potent molecule.

The table below outlines a hypothetical fragment-based approach to explore the SAR of 6-substituted nicotinic acids, including the isobutyl derivative.

Interactive Data Table: Hypothetical Fragment-Based Approach for 6-Substituted Nicotinic Acids

| Step | Description | Example Fragments | Expected Outcome |

| 1. Core Fragment Screening | Screen nicotinic acid and simple derivatives to establish a baseline binding affinity. | Nicotinic acid, 6-methylnicotinic acid | Identification of the core scaffold's interaction points. |

| 2. Fragment Elaboration (Growing) | Systematically add different alkyl groups at the 6-position. | Ethyl, propyl, isobutyl , tert-butyl | Determine the optimal size, shape, and lipophilicity of the substituent for the target binding pocket. |

| 3. Analysis of SAR | Correlate the changes in substituent properties with changes in biological activity. | A series of 6-alkylnicotinic acids | A clear understanding of the SAR for the 6-position, guiding the design of more potent compounds. |

Future Directions and Emerging Research Avenues for 6 Isobutylnicotinic Acid

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools for the rational design of novel compounds with enhanced efficacy and specificity. springernature.comnih.gov In the context of 6-Isobutylnicotinic acid, these computational approaches can be harnessed to overcome the time-consuming and costly nature of traditional drug development. nih.gov

In silico prediction models are becoming increasingly vital in the early stages of drug discovery to assess the physicochemical, pharmacokinetic, and safety profiles of new chemical entities. nih.gov By employing AI and ML algorithms, researchers can construct quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel 6-Isobutylnicotinic acid derivatives. jmpas.com These models can analyze vast datasets of chemical structures and their corresponding biological activities to identify key molecular features that govern a compound's efficacy. This data-driven approach allows for the high-throughput virtual screening of extensive chemical libraries, prioritizing candidates with the highest probability of success for synthesis and experimental testing. nih.gov

Machine learning can also be instrumental in predicting the druggability of biological targets and identifying potential off-target effects, thereby minimizing the risk of failure in later stages of development. nih.gov For instance, ML models can analyze the structural and physicochemical properties of protein binding pockets to evaluate their suitability for modulation by small molecules like 6-Isobutylnicotinic acid derivatives. nih.gov

The application of these computational tools is not limited to prediction. Generative AI models can design entirely new molecules with desired properties from the ground up. By learning from existing chemical data, these models can propose novel 6-Isobutylnicotinic acid analogs with optimized characteristics, such as improved binding affinity for a specific target or a more favorable metabolic profile.

| Computational Approach | Application in 6-Isobutylnicotinic Acid Research | Potential Outcome |

| Machine Learning (ML) based QSAR | Predict the biological activity of novel derivatives. jmpas.com | Accelerated identification of potent analogs. |

| Virtual High-Throughput Screening (vHTS) | Screen large compound libraries for potential hits. nih.gov | Efficient discovery of new lead compounds. |

| AI-driven De Novo Design | Generate novel molecular structures with desired properties. | Design of optimized 6-Isobutylnicotinic acid derivatives. |

| Druggability Prediction | Assess the suitability of biological targets. nih.gov | Prioritization of promising therapeutic targets. |

Exploration of Novel Biological Targets and Mechanistic Paradigms

While the parent compound, nicotinic acid, is known to interact with specific receptors, the full spectrum of biological targets for 6-Isobutylnicotinic acid remains an open area for investigation. Future research will likely focus on identifying and validating novel molecular targets to elucidate its mechanism of action and expand its potential therapeutic applications.

Neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) represent a diverse family of ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems. nih.gov These receptors are implicated in a variety of physiological processes and are considered important drug targets for a range of neurological and psychiatric disorders. nih.govresearchgate.net Research into 6-substituted nicotine (B1678760) derivatives has shown that modifications at this position can significantly influence binding affinity and selectivity for different nAChR subtypes. researchgate.net This suggests that 6-Isobutylnicotinic acid could be a valuable scaffold for the development of novel modulators of nAChRs. In silico modeling and homology studies of nAChRs can aid in understanding the potential interactions of 6-Isobutylnicotinic acid with these receptors. nih.gov

Beyond nAChRs, the broader family of pyridine (B92270) carboxylic acid derivatives has been shown to interact with a wide range of enzymes and receptors. dovepress.com For example, various nicotinic acid derivatives are being investigated as inhibitors of enzymes such as dihydroorotate dehydrogenase (DHODH) and vascular endothelial growth factor receptor (VEGFR). dovepress.comsemanticscholar.org Future research could explore the potential of 6-Isobutylnicotinic acid to modulate the activity of these and other clinically relevant enzymes.

The search for novel targets can be guided by high-throughput screening campaigns against diverse panels of receptors and enzymes. Furthermore, chemoproteomics and affinity-based protein profiling are powerful techniques that can be employed to identify the direct binding partners of 6-Isobutylnicotinic acid in a cellular context, providing unbiased insights into its molecular mechanism of action.

| Potential Target Class | Rationale for Investigation | Research Approach |

| Neuronal Nicotinic Acetylcholine Receptors (nAChRs) | Structural similarity to known nAChR ligands and the influence of 6-position substitution on binding. researchgate.net | Radioligand binding assays, electrophysiology, in silico docking. researchgate.netnih.gov |

| Enzyme Inhibitors (e.g., DHODH, VEGFR) | Known activity of other nicotinic acid derivatives against various enzymes. dovepress.comsemanticscholar.org | High-throughput enzymatic assays, kinetic studies. |

| Novel G-protein Coupled Receptors (GPCRs) | The known target of nicotinic acid is a GPCR, suggesting analogs may interact with other members of this family. | Cell-based reporter assays, screening against GPCR panels. |

Development of Advanced Delivery Systems for Targeted Research Applications

To fully explore the biological effects of 6-Isobutylnicottinic acid in preclinical research, the development of advanced delivery systems is crucial. These systems can help overcome challenges related to solubility, stability, and targeted delivery to specific cells or tissues, thereby enabling more precise mechanistic studies.

Nanoparticle-based drug delivery systems offer a versatile platform for the encapsulation and targeted delivery of small molecules. nih.govmdpi.commdpi.com Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), are biodegradable and can be formulated to provide controlled and sustained release of the encapsulated compound. nih.govresearchgate.net This is particularly useful for maintaining consistent exposure levels in in vitro and in vivo models.

For research focused on the central nervous system, nanoparticle systems can be engineered to cross the blood-brain barrier (BBB). nih.govulster.ac.uk For instance, nanoparticles can be functionalized with specific ligands, such as peptides derived from the rabies virus, that target receptors like the nicotinic acetylcholine receptor on neural cells, facilitating their transport into the brain. nih.govulster.ac.ukresearchgate.net

Inorganic/organic hybrid nanocarriers, such as layered double hydroxides (LDHs), also present a promising avenue for the controlled release of nicotinic acid derivatives. nih.gov These systems can be designed to be pH-responsive, releasing their payload under specific physiological conditions, which can be advantageous for studying effects in particular cellular compartments or tissues. nih.gov

The development of such targeted delivery systems will not only enhance the utility of 6-Isobutylnicotinic acid as a research tool but also provide a foundation for potential future therapeutic applications by improving its pharmacokinetic and pharmacodynamic properties.

| Delivery System | Key Features | Application in 6-Isobutylnicotinic Acid Research |

| Polymeric Nanoparticles (e.g., PLGA) | Biodegradable, controlled and sustained release. nih.govresearchgate.net | Maintaining stable concentrations in cell culture and animal models. |